N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
Overview
Description
4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride: is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an allyloxy group, a chloro group, and a methoxy group attached to a benzylamine backbone, with a thienylmethyl group attached to the nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride typically involves multiple steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction where an allyl halide reacts with a phenol derivative.
Methoxylation: The methoxy group can be introduced via methylation using a methylating agent like dimethyl sulfate.
Amine Formation: The benzylamine backbone can be synthesized through reductive amination of the corresponding aldehyde or ketone.
Thienylmethyl Group Attachment: The thienylmethyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the nitro group (if present) or the double bonds in the allyloxy group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Hydrolysis: The methoxy group can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Amines, alcohols.
Substitution: Azides, thiols.
Hydrolysis: Phenols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Pharmaceutical Research: It may serve as a lead compound in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy and methoxy groups can enhance its binding affinity to these targets, while the thienylmethyl group can modulate its activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Allylescaline: A compound with a similar allyloxy group but different overall structure.
3-Chloro-4-methoxybenzylamine: Shares the chloro and methoxy groups but lacks the allyloxy and thienylmethyl groups.
Phenylephrine: Contains a similar benzylamine backbone but different substituents.
Uniqueness:
- The combination of the allyloxy, chloro, and methoxy groups along with the thienylmethyl group makes 4-(allyloxy)-3-chloro-5-methoxybenzylamine hydrochloride unique in its chemical properties and potential applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S.ClH/c1-3-6-20-16-14(17)8-12(9-15(16)19-2)10-18-11-13-5-4-7-21-13;/h3-5,7-9,18H,1,6,10-11H2,2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIYAWQIMMJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC=C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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